molecular formula C11H16N2O2 B12115860 Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-

Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-

Katalognummer: B12115860
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: JDNFIBUGHZDDOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethylaminoethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- typically involves the reaction of benzoic acid with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It acts as a model compound for understanding the behavior of similar amides in biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. It is also used in the formulation of certain topical medications.

    Industry: Utilized in the manufacture of polymers, resins, and coatings. It is also a component in the production of UV-curable inks and adhesives.

Wirkmechanismus

The mechanism by which benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- can be compared with other similar compounds such as:

    Benzoic acid, 4-(dimethylamino)-: This compound lacks the ethylamino group, making it less versatile in terms of chemical reactivity and biological activity.

    Benzoic acid, 4-[[2-(methylamino)ethyl]amino]-: The presence of a methylamino group instead of a dimethylamino group alters its chemical properties and reactivity.

    Benzoic acid, 4-[[2-(ethylamino)ethyl]amino]-: The ethylamino group provides different steric and electronic effects compared to the dimethylamino group, influencing its interactions with molecular targets.

Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not observed in its analogs.

Eigenschaften

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

4-[2-(dimethylamino)ethylamino]benzoic acid

InChI

InChI=1S/C11H16N2O2/c1-13(2)8-7-12-10-5-3-9(4-6-10)11(14)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)

InChI-Schlüssel

JDNFIBUGHZDDOA-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.